![molecular formula C9H9FO2 B2401070 (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol CAS No. 135634-27-4](/img/structure/B2401070.png)
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, also known as 5-F-2,3-BOM, is a synthetic compound. It is a colorless to yellow sticky oil to semi-solid or liquid . It has drawn attention from scientists due to its potential use as a pharmaceutical agent.
Synthesis Analysis
The synthesis of 2,3-dihydrobenzofurans, the core structure of this compound, involves several key bond formations. These include the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2–C3 bond . The synthetic approaches are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Molecular Structure Analysis
The molecular formula of “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is C9H9FO2. Its molecular weight is 168.167.Chemical Reactions Analysis
The 2,3-dihydrobenzofuran (DHB) skeleton, which is part of this compound, confers a rigid shape to a molecule, with a well-defined spatial arrangement of substituents . The synthetic approaches to the DHB ring system are classified according to the key bond(s) formed during the construction of the dihydrobenzofuran skeleton .Physical And Chemical Properties Analysis
“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” is a liquid at room temperature . It has a molecular weight of 168.167.Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol”, have shown strong anti-tumor activities . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI). The anticancer activity of this class of compounds against the human ovarian cancer cell line A2780 was evaluated .
Anti-Bacterial Activity
Benzofuran compounds have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new therapeutic agents to combat antibiotic resistance, a major global problem .
Anti-Oxidative Activity
These compounds also exhibit anti-oxidative activities . This property can be harnessed in the development of drugs to combat diseases caused by oxidative stress.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory Activity
“(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives have been used as anti-inflammatory agents . This makes them potential candidates for the treatment of diseases characterized by inflammation.
Antitubercular Evaluations
These compounds have also been used in antitubercular evaluations . This suggests their potential use in the development of drugs for the treatment of tuberculosis.
Safety and Hazards
Future Directions
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, “(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol” and its derivatives could be of interest in future research for the development of new therapeutic agents.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have shown significant activity against various targets, including antimicrobial and anticancer targets .
Mode of Action
Benzofuran derivatives have been found to exhibit potent antibacterial activity when the 4-position of the benzofuran contains halogens or hydroxyl groups . This suggests that the fluoro group in the 5-position of this compound could potentially contribute to its biological activity.
Biochemical Pathways
Benzofuran derivatives have been found to have significant cell growth inhibitory effects in different types of cancer cells , suggesting that this compound may also interact with pathways related to cell growth and proliferation.
Result of Action
Given the known activities of benzofuran derivatives, it is plausible that this compound could have significant effects on cell growth and proliferation .
properties
IUPAC Name |
(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-3,8,11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKNMRDEZXPJCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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